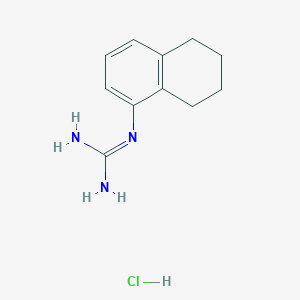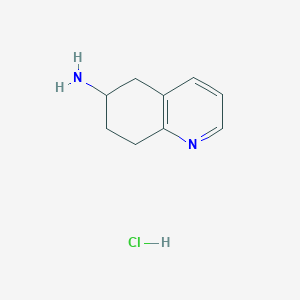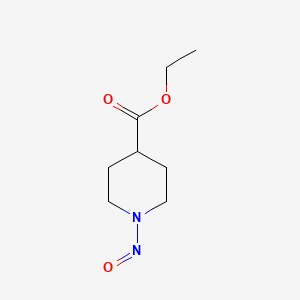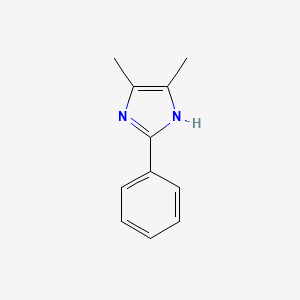
N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride (NTHG) is a small organic molecule that has been studied extensively for its potential applications in scientific research. NTHG has been found to act as a modulator of intracellular signaling pathways and has been shown to possess numerous biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride has been studied extensively for its potential applications in scientific research. It has been found to act as a modulator of intracellular signaling pathways and has been shown to possess numerous biochemical and physiological effects. N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride has been used in a variety of research applications, including the study of cell proliferation, the regulation of gene expression, and the modulation of cell metabolism.
Mecanismo De Acción
N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride has been found to modulate intracellular signaling pathways by binding to specific receptors on the cell membrane and activating a cascade of intracellular signaling events. It has been shown to interact with numerous proteins, including G-proteins, phospholipases, and tyrosine kinases, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride has been found to possess numerous biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, including phospholipases and tyrosine kinases, which are involved in the regulation of cell proliferation, gene expression, and metabolism. N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride has also been found to inhibit the activity of certain cytokines and chemokines, which are involved in the regulation of inflammation and immunity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride in laboratory experiments has several advantages. It is a small molecule with a relatively low molecular weight, which makes it suitable for use in a variety of laboratory applications. Additionally, N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride in laboratory experiments. It has been found to be toxic at higher concentrations and can cause adverse effects in some cell types. Additionally, N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride is not soluble in water, which can make it difficult to use in some laboratory experiments.
Direcciones Futuras
The potential future directions for N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride research are numerous. N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride could be further studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and autoimmune disorders. Additionally, N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride could be studied for its potential applications in the development of novel drug delivery systems, as well as its potential use as a biomarker for the detection of various diseases and disorders. Finally, N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride could be studied for its potential use in the development of new therapeutic agents, such as anti-inflammatory drugs, immunomodulators, and anti-cancer agents.
Métodos De Síntesis
N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride can be synthesized through a multi-step process that involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with ethyl chloroformate to form an intermediate product, which is then reacted with guanidine hydrochloride to form the final product. The reaction is carried out in the presence of an acid catalyst and is usually completed in less than three hours.
Propiedades
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h3,5,7H,1-2,4,6H2,(H4,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUOFEBWEIJRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)guanidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-thia-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B6600716.png)


![rac-2-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]acetic acid, trans](/img/structure/B6600745.png)
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide](/img/structure/B6600749.png)
![(6R)-6-methyl-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B6600757.png)

![hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers](/img/structure/B6600766.png)





